

Protocol for peptide coupling using Z-beta-Ala-ONp

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Compound of Interest

Compound Name: Z-beta-Ala-ONp

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Application Note: Solution-Phase Peptide Coupling Utilizing Z-β-Ala-ONp

Introduction and Mechanistic Causality

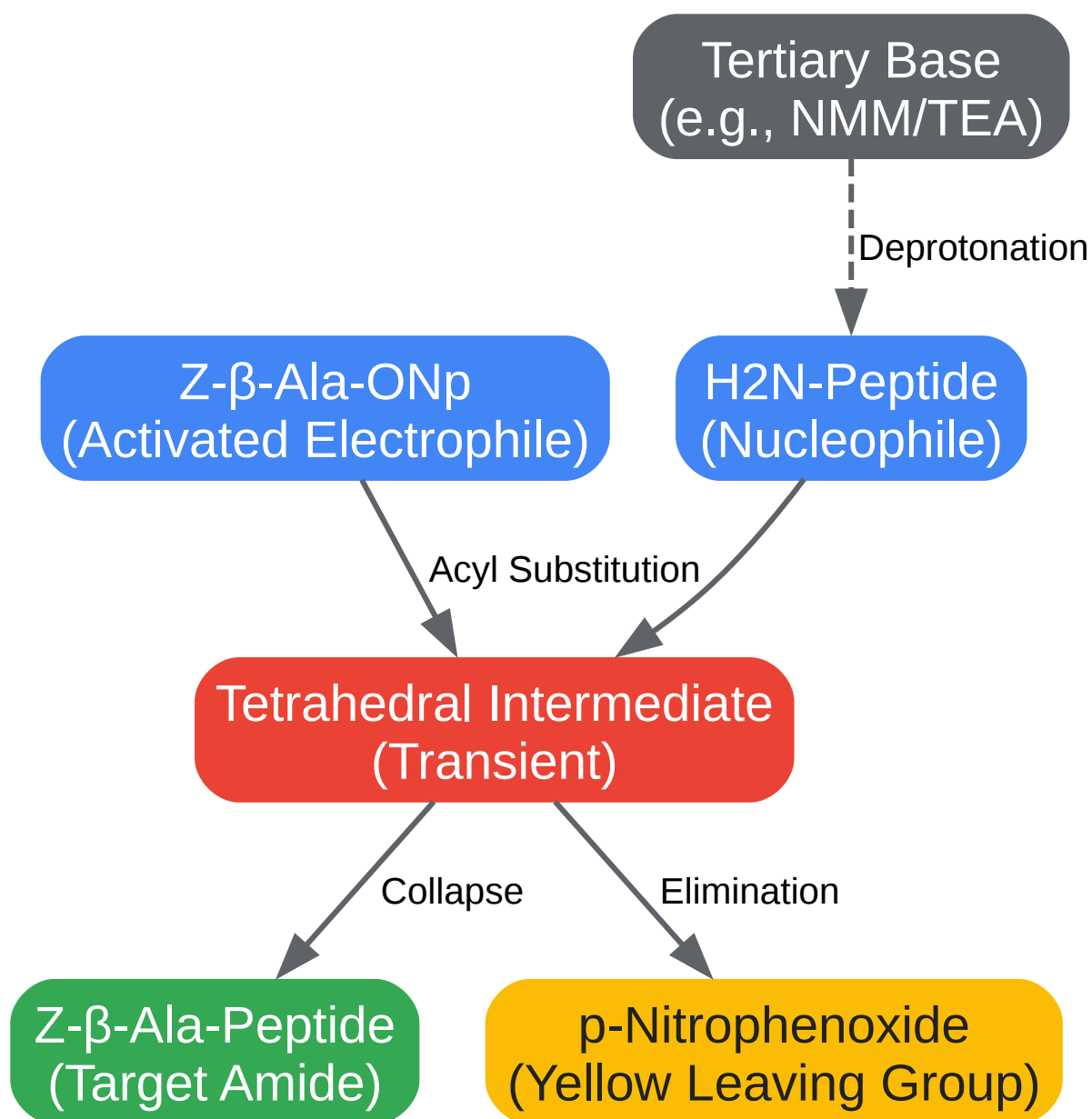
In the synthesis of complex peptides and peptidomimetics, the strategic selection of coupling methodologies is paramount to ensuring high yields, minimizing side reactions, and simplifying purification. The use of pre-activated amino acid building blocks, specifically p-nitrophenyl (ONp) active esters introduced by Bodanszky[1], remains a highly robust strategy for solution-phase peptide synthesis.

Z-β-Ala-ONp (N-Benzyloxycarbonyl-β-alanine p-nitrophenyl ester) is a shelf-stable, crystalline, pre-activated building block. The mechanistic advantage of this reagent lies in its bipartite structure:

- **The Electrophile (ONp Ester):** The p-nitrophenyl group acts as an exceptional leaving group. The electron-withdrawing nature of the nitro group stabilizes the resulting p-nitrophenoxide anion during nucleophilic acyl substitution[2]. Because the ester is pre-activated, the immediate coupling step requires no additional coupling reagents (e.g., DCC, EDC, or HATU), completely eliminating byproducts like dicyclohexylurea (DCU) that often complicate purification[3].

- The Residue (β -Alanine): Unlike α -amino acids, β -alanine lacks an α -chiral center. Therefore, the oxazolone-mediated racemization pathway—a pervasive threat in peptide coupling[3]—is structurally impossible. This guarantees absolute structural fidelity of the incorporated residue, allowing the reaction to be pushed with excess base or extended reaction times without stereochemical penalty.

Logical Workflow of Active Ester Aminolysis



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Logical workflow and mechanism of Z-β-Ala-ONp active ester aminolysis.

Experimental Protocol: Z- β -Ala-ONp Coupling

This protocol describes the solution-phase coupling of Z- β -Ala-ONp to a C-terminally protected amino acid or peptide fragment (denoted as H-Xaa-OR·HCl).

Materials Required:

- Active Ester: Z- β -Ala-ONp (1.0 - 1.1 equivalents)
- Nucleophile: Amino acid/peptide ester hydrochloride (1.0 equivalent)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 - 1.5 equivalents)
- Work-up Reagents: Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

Step-by-Step Methodology:

- Preparation of the Free Amine: Dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF (typically 5-10 mL per gram of peptide). Cool the reaction flask to 0 °C in an ice bath to prevent premature degradation or side reactions.
- Neutralization: Add the tertiary base (NMM or TEA, 1.1 eq) dropwise under continuous stirring. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the nucleophilic free amine[4].
- Coupling: Add Z- β -Ala-ONp (1.0 eq) to the solution in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.
- Reaction Monitoring (Self-Validating Step): As the aminolysis proceeds, the solution will develop a distinct, intense yellow color. This is due to the release of p-nitrophenol, which exists partially as the yellow p-nitrophenoxide anion in the basic medium[2]. Stir for 2 to 12 hours. The reaction is deemed complete when TLC (e.g., Hexanes/EtOAc 1:1) shows the complete disappearance of the Z- β -Ala-ONp spot.
- Quenching and Extraction: Dilute the reaction mixture with a 10-fold volume of EtOAc.

- **Acidic Wash:** Wash the organic layer twice with 1 M HCl. Causality: This protonates and removes unreacted amine starting material and the tertiary base[4].
- **Basic Wash (Critical Purification):** Wash the organic layer 3 to 5 times with saturated NaHCO₃. Causality:p-Nitrophenol has a pKa of ~7.15. The mildly basic NaHCO₃ (pH ~8.5) quantitatively deprotonates the byproduct, rendering it highly water-soluble[2]. Self-Validation: The aqueous layer will turn bright yellow. Continue washing until the aqueous layer is completely colorless, visually confirming the total removal of the leaving group.
- **Final Work-up:** Wash the organic layer once with brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-β-Ala-peptide.

Comparative Quantitative Data

To contextualize the use of ONp esters, the following table summarizes the physicochemical properties of common active esters used in peptide synthesis. The choice of active ester dictates the downstream purification strategy.

Active Ester Type	Leaving Group	Leaving Group pKa	Relative Reactivity	Primary Byproduct Removal Strategy
ONp (p-Nitrophenyl)	p-Nitrophenol	7.15	Moderate	Aqueous basic extraction (sat. NaHCO ₃)
OSu (N-Hydroxysuccinimide)	N-Hydroxysuccinimide	4.60	High	Aqueous wash (highly water-soluble)
OPfp (Pentafluorophenyl)	Pentafluorophenol	5.50	Very High	Mild basic extraction or silica chromatography

References

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